N-{7-[4-(dimethylamino)phenyl]-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl}acetamide
Overview
Description
N-{7-[4-(dimethylamino)phenyl]-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl}acetamide is a complex organic compound that features a quinazoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{7-[4-(dimethylamino)phenyl]-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl}acetamide typically involves multi-step organic reactions. One common method includes the condensation of 4-(dimethylamino)benzaldehyde with an appropriate amine to form an intermediate, which is then cyclized to form the quinazoline core. The final step involves the acylation of the quinazoline derivative to introduce the acetamide group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments.
Chemical Reactions Analysis
Types of Reactions
N-{7-[4-(dimethylamino)phenyl]-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the quinazoline core or the acetamide group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the quinazoline core
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pH levels to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various substituents on the aromatic ring .
Scientific Research Applications
N-{7-[4-(dimethylamino)phenyl]-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl}acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of dyes, pigments, and other materials
Mechanism of Action
The mechanism of action of N-{7-[4-(dimethylamino)phenyl]-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl}acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of histone deacetylases, which play a role in gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
- N’-[[4-(dimethylamino)phenyl]methylidene]-2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetohydrazide
- 4-(dimethylamino)-N-[7-(hydroxyamino)-7-oxoheptyl]benzamide
Uniqueness
N-{7-[4-(dimethylamino)phenyl]-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl}acetamide is unique due to its specific quinazoline core structure combined with the dimethylamino and acetamide functional groups. This combination imparts distinct chemical and biological properties, making it valuable for targeted applications in medicinal chemistry and material science .
Properties
IUPAC Name |
N-[7-[4-(dimethylamino)phenyl]-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c1-11(23)20-18-19-10-15-16(21-18)8-13(9-17(15)24)12-4-6-14(7-5-12)22(2)3/h4-7,10,13H,8-9H2,1-3H3,(H,19,20,21,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGCFZSGXUTZACM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=C2C(=N1)CC(CC2=O)C3=CC=C(C=C3)N(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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